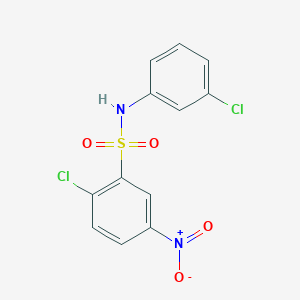![molecular formula C12H15F2NO B7544255 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine, also known as DFMM, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. DFMM is a morpholine derivative that has a unique chemical structure, which makes it an interesting target for synthesis and research. In
科学的研究の応用
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has been reported to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer. 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has also been studied for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. In materials science, 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has been used as a reagent for various transformations, including the synthesis of heterocyclic compounds and the preparation of chiral building blocks.
作用機序
The exact mechanism of action of 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine is not fully understood. However, studies have suggested that 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has also been reported to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has been reported to have various biochemical and physiological effects. In vitro studies have shown that 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has also been reported to induce apoptosis in cancer cells. In vivo studies have shown that 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine can inhibit tumor growth in mouse models of breast cancer and lung cancer. 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has also been reported to improve cognitive function in mouse models of Alzheimer's disease.
実験室実験の利点と制限
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine has several advantages as a research tool, including its unique chemical structure, its potential applications in various fields, and its reported biological activity. However, 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine. One direction is to study the mechanism of action of 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine in more detail, including its interactions with specific enzymes and proteins. Another direction is to explore the potential applications of 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine in other fields, such as catalysis and materials science. Additionally, further studies are needed to evaluate the safety and toxicity of 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine in vivo, which will be important for its potential development as a therapeutic agent.
合成法
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine can be synthesized using various methods, including the reaction of 2,3-difluorobenzylamine with 2-methylmorpholine in the presence of a catalyst. Another method involves the reaction of 2,3-difluorobenzaldehyde with 2-methylmorpholine in the presence of a reducing agent. These methods have been reported in the literature, and the resulting 4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine products have been characterized using various analytical techniques.
特性
IUPAC Name |
4-[(2,3-difluorophenyl)methyl]-2-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c1-9-7-15(5-6-16-9)8-10-3-2-4-11(13)12(10)14/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZISXBYHRQHUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544180.png)
![6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7544186.png)
![4-{4-[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544199.png)
![4-(4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544201.png)
![4-{4-[5-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544209.png)
![4-(4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544217.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7544232.png)

![4-{4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544235.png)
![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)
![2-Ethyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7544243.png)
![4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)

